2-Chloro-4-methoxyphenylacetic acid
Overview
Description
2-Chloro-4-methoxyphenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a chloro group at the second position and a methoxy group at the fourth position on the phenyl ring. This compound is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
Related compounds such as 2-methyl-4-chlorophenoxyacetic acid (mcpa) have been found to interact with oxygenase-encoding genes liketfdA-like
, cadA
, and r/sdpA
. These genes play a crucial role in the microbial degradation of MCPA in soil .
Mode of Action
It’s worth noting that mcpa, a similar compound, is degraded in soil by the action of oxygenase-encoding genes . The copy numbers of these genes increase during MCPA degradation in soil, and MCPA stimulates the transcription of tfdA-like
and r/sdpA
genes .
Biochemical Pathways
Mcpa degradation in soil is associated with multiple oxygenases . This suggests that 2-Chloro-4-methoxyphenylacetic acid might also influence similar biochemical pathways.
Result of Action
The degradation of mcpa in soil is enhanced by earthworms and initiated by oxygenase-encoding genes . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of MCPA in soil is enhanced by earthworms . This suggests that the presence of certain organisms in the environment might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methoxyphenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds . The compound can act as a substrate for these enzymes, leading to its demethylation and subsequent formation of metabolites. Additionally, this compound can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of certain metabolites in cells, such as amino acids and lipids . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions. The compound’s impact on gene expression can result in altered protein synthesis and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their functions. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of certain substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially altering the compound’s overall impact on cells. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidative metabolism and the formation of metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can affect cellular energy production, biosynthesis of macromolecules, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with biomolecules. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxyphenylacetic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl chloride with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield the desired acid. The reaction conditions typically involve the use of a solvent such as dimethylformamide and a catalyst like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and subsequent hydrolysis under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methoxyphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylphenylacetic acid
- 4-Chloro-2-methoxyphenylacetic acid
- 2-Chloro-4-hydroxyphenylacetic acid
Uniqueness
2-Chloro-4-methoxyphenylacetic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINVBFAPQYQPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400869 | |
Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91367-09-8 | |
Record name | (2-chloro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxy-phenyl-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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